molecular formula C17H14BrN3O2 B6050444 N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)-3-bromobenzamide

N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)-3-bromobenzamide

Cat. No. B6050444
M. Wt: 372.2 g/mol
InChI Key: DDGHCNJXEUDNER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)-3-bromobenzamide, also known as BRD0705, is a small molecule compound that has shown potential in various scientific research applications. This compound was initially identified as a hit in a high-throughput screening campaign aimed at identifying inhibitors of the bromodomain-containing protein 4 (BRD4).

Mechanism of Action

N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)-3-bromobenzamide binds to the bromodomain of BRD4, inhibiting its activity and preventing it from binding to acetylated histones. This, in turn, leads to a decrease in the expression of genes that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)-3-bromobenzamide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)-3-bromobenzamide in lab experiments is its specificity for BRD4. This allows for targeted inhibition of BRD4 activity without affecting other proteins. However, one limitation of using N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)-3-bromobenzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)-3-bromobenzamide. One potential direction is to investigate its efficacy in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to investigate its potential in other disease areas, such as inflammation or autoimmune diseases. Additionally, further studies are needed to better understand its mechanism of action and to optimize its pharmacological properties for use in clinical settings.

Synthesis Methods

The synthesis of N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)-3-bromobenzamide involves the reaction of 3-bromobenzoyl chloride with 5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrole in the presence of an organic base. The reaction is carried out in an organic solvent, such as dichloromethane or chloroform, at room temperature. The resulting product is then purified by column chromatography to obtain pure N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)-3-bromobenzamide.

Scientific Research Applications

N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)-3-bromobenzamide has been shown to have potential in various scientific research applications, particularly in the field of cancer research. It has been found to inhibit the activity of BRD4, a protein that plays a key role in cancer cell proliferation and survival. Inhibition of BRD4 has been shown to reduce the growth of cancer cells in vitro and in vivo, making N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)-3-bromobenzamide a potential candidate for cancer therapy.

properties

IUPAC Name

3-bromo-N-(3-hydroxy-5-imino-4-phenyl-2H-pyrrol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c18-13-8-4-7-12(9-13)17(23)20-21-10-14(22)15(16(21)19)11-5-2-1-3-6-11/h1-9,19,22H,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGHCNJXEUDNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1NC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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